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Compound of Interest

Compound Name: 3-Chloroquinolin-7-amine

CAS No.: 1354222-11-9

Cat. No.: B1457967

Get Quote

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science,

forming the backbone of numerous therapeutic agents and functional molecules. The specific

substitution pattern on this bicyclic heterocycle dictates its biological activity and physical

characteristics. 3-Chloroquinolin-7-amine is a key building block, presenting researchers with

a unique combination of reactive sites: a nucleophilic amino group at the 7-position and a

halogenated carbon at the 3-position. Understanding the fundamental physicochemical

properties of this molecule is paramount for its effective utilization in synthesis, drug design,

and material development. This guide provides a comprehensive analysis of these properties,

grounded in established scientific principles and supported by data from analogous structures.

Chemical Identity and Core Descriptors
Precise identification is the foundation of all chemical research. 3-Chloroquinolin-7-amine is

cataloged under a unique CAS number, ensuring its unambiguous identification in databases

and publications.
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Identifier Value Source

IUPAC Name 3-chloro-7-quinolinamine [1]

CAS Number 1354222-11-9 [1][2]

Molecular Formula C₉H₇ClN₂ [1][2]

Molecular Weight 178.62 g/mol [1]

Canonical SMILES
C1=CC2=C(C=C(C=N2)Cl)C=

C1N

InChI Key
KVHOHYUPINYSTI-

UHFFFAOYSA-N
[1]

Physicochemical and Pharmacokinetic Properties
The physical and chemical properties of a molecule govern its behavior in both reaction

vessels and biological systems. While specific experimental data for 3-Chloroquinolin-7-
amine, such as melting and boiling points, are not extensively reported in publicly available

literature, its key computed properties provide critical insights for researchers.
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Property Predicted/Computed Value
Significance in Drug
Development

Polar Surface Area (PSA) 38.91 Å²

Influences membrane

permeability and solubility. A

value < 140 Å² suggests

potential for good blood-brain

barrier permeation[3].

LogP (Octanol/Water) 3.05

Indicates lipophilicity. This

value suggests moderate lipid

solubility, impacting absorption

and distribution.

Hydrogen Bond Donors 1 (from the -NH₂)

The amino group can donate a

hydrogen bond, contributing to

interactions with biological

targets and affecting solubility.

Hydrogen Bond Acceptors 2 (from the two N atoms)

The quinoline and amino

nitrogens can accept hydrogen

bonds, influencing solubility

and receptor binding.

Basicity and pKa Considerations
The basicity of 3-Chloroquinolin-7-amine is a defining feature, dictated by its two nitrogen

atoms: the endocyclic quinoline nitrogen (N-1) and the exocyclic amino nitrogen (N-7). The pKa

of a compound's conjugate acid is the primary measure of its basicity; a higher pKaH value

corresponds to a stronger base[4].

Quinoline Nitrogen (N-1): The lone pair of electrons on this nitrogen is in an sp² hybrid orbital

and is not part of the aromatic system, making it basic. The pKa of the conjugate acid of

quinoline itself is approximately 4.9.

Amino Nitrogen (N-7): The exocyclic amino group is a classic electron-donating group. Its

lone pair can delocalize into the aromatic ring, which typically decreases its basicity
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compared to a simple alkylamine. However, this donation increases the electron density of

the ring system, which can, in turn, slightly increase the basicity of the quinoline nitrogen.

Influence of the Chlorine Atom: The chlorine at the 3-position is an electron-withdrawing

group via induction. This effect will decrease the electron density across the ring system,

thereby reducing the basicity of both nitrogen atoms.

Given these competing effects, it is predicted that the quinoline nitrogen will be the more basic

of the two centers. The precise pKa values would require experimental determination, typically

via potentiometric titration, but are expected to be lower than that of unsubstituted 7-

aminoquinoline due to the chloro-substituent. Understanding these pKa values is crucial for

designing salt formation strategies to improve solubility and for predicting the molecule's

charge state at physiological pH[5][6].

Solubility Profile
The molecule's structure, with a rigid aromatic core and a polar amino group, suggests limited

solubility in aqueous media and higher solubility in organic solvents. For laboratory use,

solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols are

appropriate. For biological assays, preparing a concentrated stock solution in DMSO followed

by dilution in an aqueous buffer is a standard and effective practice.

Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While

specific spectra for 3-Chloroquinolin-7-amine are not publicly cataloged, a detailed prediction

based on analogous structures provides a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five protons

on the aromatic quinoline core. Protons adjacent to the nitrogen atoms or the chlorine atom

will be deshielded and appear at a higher chemical shift (downfield). The two protons of the

amino group (-NH₂) will likely appear as a broad singlet.

¹³C NMR: The spectrum will display nine distinct signals for the carbon atoms of the quinoline

ring. The carbon atom bonded to the chlorine (C-3) will be significantly deshielded. Carbons
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adjacent to nitrogen atoms will also show characteristic downfield shifts. Data from closely

related 7-chloroquinoline derivatives can be used as a reference for assigning specific

peaks[3][7].

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected

vibrational frequencies include:

N-H Stretching: A medium-to-strong band (or a doublet) in the region of 3300-3500 cm⁻¹,

characteristic of the primary amine.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Aromatic C=C and C=N Stretching: A series of sharp peaks in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: A strong band in the fingerprint region, typically around 700-850 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Molecular Ion Peak: In an electron ionization (EI) or electrospray ionization (ESI) mass

spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at

m/z 178.

Isotopic Pattern: A crucial confirmation will be the presence of a characteristic isotopic

pattern for chlorine. There will be two peaks, one for the ³⁵Cl isotope (M) and one for the ³⁷Cl

isotope (M+2), with a relative intensity ratio of approximately 3:1[3].

Reactivity and Chemical Stability
The chemical behavior of 3-Chloroquinolin-7-amine is dictated by its functional groups.

Amino Group (-NH₂): This group is nucleophilic and can readily undergo reactions such as

alkylation, acylation, and diazotization. It is the primary site for derivatization to build larger,

more complex molecules.
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Chloro Group (-Cl): The chlorine atom at the 3-position is on an electron-rich aromatic ring

and is generally not susceptible to standard nucleophilic aromatic substitution (SₙAr)

reactions, unlike a chlorine at the 2- or 4-position. More forceful conditions or metal-

catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would be required to

modify this position.

Stability and Storage
Like many amines, 3-Chloroquinolin-7-amine may be susceptible to slow oxidation and

degradation over time, which can lead to discoloration[8]. For long-term storage, it is advisable

to keep the compound in a tightly sealed container, protected from light and air, preferably in a

cool, dry environment or under an inert atmosphere (e.g., argon or nitrogen).

Experimental Methodologies
The following protocols are standardized workflows for the analysis and characterization of 3-
Chloroquinolin-7-amine and similar compounds.

Protocol: Purity Assessment and Identification by LC-
MS/MS
This method provides a robust way to confirm the identity and assess the purity of the

compound. The protocol is adapted from established methods for analyzing related quinoline

derivatives[9].

Step-by-Step Methodology:

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Chloroquinolin-7-
amine in HPLC-grade methanol or DMSO. Create a working standard of 10 µg/mL by

diluting the stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: For analysis from a reaction mixture or biological matrix, use protein

precipitation. To 50 µL of the sample, add 200 µL of cold acetonitrile, vortex for 30 seconds,

and centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins[9]. Transfer the

supernatant to an autosampler vial.

Chromatographic Separation:
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HPLC System: A standard UHPLC or HPLC system.

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

Mobile Phase A: 0.2% formic acid in LC-MS grade water.

Mobile Phase B: 0.2% formic acid in LC-MS grade acetonitrile.

Flow Rate: 0.5 mL/min.

Gradient: Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-

equilibrate at initial conditions.

Mass Spectrometric Detection:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Analysis: Scan for the parent ion at m/z 179.1 [M+H]⁺. For MS/MS, fragment the parent

ion and monitor for characteristic daughter ions.

Sample Preparation Instrumental Analysis Data Processing

1. Prepare Stock
(1 mg/mL in DMSO)

2. Prepare Working Std
(10 µg/mL)

3. Extract Sample
(Protein Precipitation)

4. Inject onto
C18 Column 5. Gradient Elution 6. ESI-MS Detection

(Scan for m/z 179.1) 7. Integrate Peak 8. Calculate Purity
(% Area)

Click to download full resolution via product page

Workflow for LC-MS purity analysis.

Protocol: Structural Confirmation by NMR Spectroscopy
This workflow outlines the standard procedure for preparing a sample for NMR analysis to

confirm the compound's chemical structure[10].

Step-by-Step Methodology:

Sample Preparation: Accurately weigh 5-10 mg of purified 3-Chloroquinolin-7-amine.
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Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) directly in a 5 mm NMR tube. DMSO-d₆ is often preferred

for its ability to dissolve a wide range of compounds and for preventing the exchange of

amine protons.

Data Acquisition:

Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

Acquire a ¹³C NMR spectrum.

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively

assign all proton and carbon signals, especially for novel derivatives[11].

Data Processing: Process the raw data (Fourier transform, phase correction, baseline

correction). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm

for ¹H) or an internal standard like TMS.
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Start

1. Weigh 5-10 mg
of Compound

2. Dissolve in ~0.6 mL
Deuterated Solvent

(e.g., DMSO-d6)

3. Acquire Spectra
(1H, 13C, 2D)

4. Process Data
(FT, Phasing, Baseline)

5. Analyze & Assign Signals

End: Confirmed Structure

Click to download full resolution via product page

Workflow for NMR structural elucidation.

Conclusion
3-Chloroquinolin-7-amine is a valuable chemical intermediate whose utility is unlocked

through a thorough understanding of its physicochemical properties. Its dual nitrogenous

centers provide distinct basicity, while its spectroscopic profile offers a clear fingerprint for
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identification. Although some physical constants require further experimental determination, the

predictive data and analytical protocols outlined in this guide equip researchers with the

necessary knowledge to confidently handle, analyze, and derivatize this compound in their

pursuit of novel scientific discoveries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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